molecular formula C12H14O2S B14167793 2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate CAS No. 5466-09-1

2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate

Katalognummer: B14167793
CAS-Nummer: 5466-09-1
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: XWCCJSLNDVDFIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate is an organic compound with a unique structure that includes a thioxo group and an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate typically involves the reaction of 2-Methyl-1-phenyl-1-thioxopropan-2-ol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-Methyl-1-phenyl-1-thioxopropan-2-ol.

    Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the acetate ester can undergo hydrolysis to release the active thioxo compound, which can then exert its effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1-phenyl-1-propanone: A related compound with a ketone group instead of a thioxo group.

    2-Methyl-1-phenyl-1-thioxopropan-2-ol: The alcohol precursor to the acetate ester.

    2-Methyl-1-phenyl-1-thioxopropan-2-yl chloride: A similar compound with a chloride group instead of an acetate ester.

Uniqueness

2-Methyl-1-phenyl-1-thioxopropan-2-yl acetate is unique due to the presence of both a thioxo group and an acetate ester, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.

Eigenschaften

CAS-Nummer

5466-09-1

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

(2-methyl-1-phenyl-1-sulfanylidenepropan-2-yl) acetate

InChI

InChI=1S/C12H14O2S/c1-9(13)14-12(2,3)11(15)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI-Schlüssel

XWCCJSLNDVDFIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(C)(C)C(=S)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.